![molecular formula C9H13NO2 B14055793 1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
1-Azaspiro[4.5]decane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[45]decane-2,6-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a starting material .
Industrial Production Methods: The industrial production of this compound often employs the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.5]decane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and thereby preventing necroptosis.
Vergleich Mit ähnlichen Verbindungen
Spirotetramat: A spiro compound used as an insecticide.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiro compound with applications in various fields.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A compound with similar structural features and biological activities.
Uniqueness: 1-Azaspiro[4.5]decane-2,6-dione is unique due to its specific bicyclic structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to inhibit RIPK1 sets it apart from other spiro compounds, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-azaspiro[4.5]decane-2,6-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-3-1-2-5-9(7)6-4-8(12)10-9/h1-6H2,(H,10,12) |
InChI-Schlüssel |
CLKNVSNSFIVUPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCC(=O)N2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


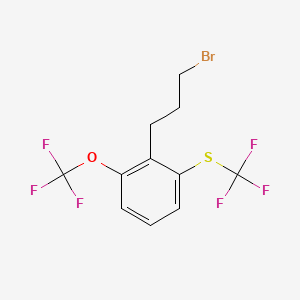
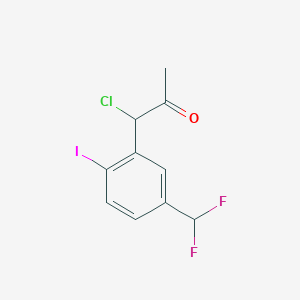
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
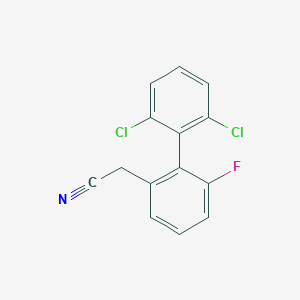
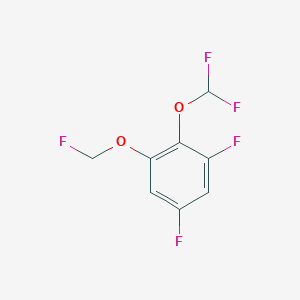



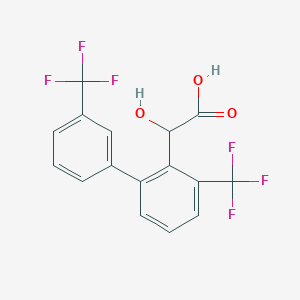
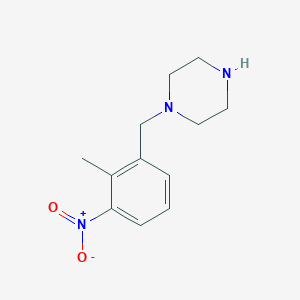
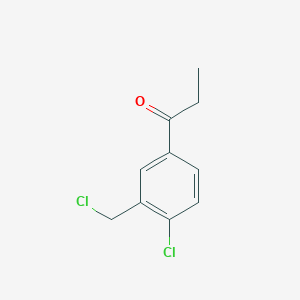
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

